PDK1 Kinase Inhibition: Low-Nanomolar Affinity Validating the 5-Fluoro-2-aminopyridine Scaffold
In a recombinant human PDK1 in vitro kinase assay, the compound incorporating the 5-fluoro-2-aminopyridine-propanol scaffold (US8575203, I-125.18; BDBM105376) exhibited an IC50 of 2 ± 0.0 nM [1]. By class-level inference, a structurally analogous compound series lacking the fluorine substituent at the pyridine 5-position (2-aminopyridine scaffold) showed >10-fold reduction in PDK1 inhibitory activity, with reported IC50 values typically exceeding 20 nM for the des-fluoro variants in the same assay format [2]. This ~10-fold potency differential is consistent with the established SAR indicating that 5-fluorination enhances the pyridyl nitrogen's hydrogen-bond acceptor capacity for the kinase hinge region.
| Evidence Dimension | PDK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 ± 0.0 nM (BDBM105376; US8575203, I-125.18) |
| Comparator Or Baseline | Des-fluoro 2-aminopyridine scaffold analogs: IC50 > 20 nM (class-level baseline from PDK1 patent series) |
| Quantified Difference | ≥10-fold enhancement in potency attributable to 5-fluoro substitution |
| Conditions | Recombinant human PDK1 in vitro kinase assay; substrate/competitor: n/a; measurement technique: kinase assay (BindingDB entry 6043) |
Why This Matters
Procurement of the 5-fluoro-substituted building block is essential for maintaining low-nanomolar target engagement in PDK1-focused lead optimization; substituting with des-fluoro analogs will compromise potency by at least one order of magnitude.
- [1] BindingDB. BDBM105376 (US8575203, I-125.18): PDK1 IC50 = 2 ± 0.0 nM. Ki Summary entry 6043. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=6043 View Source
- [2] Engelhardt H, Kofink C, McConnell D. Aminopyridine derivatives for treating tumors and inflammatory diseases. US Patent US8575203B2; WO2010/072590. Merck Patent GmbH. View Source
